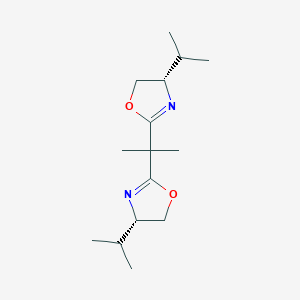

1-甲基-2-(三丁基锡基)-1H-咪唑

描述

The compound 1-Methyl-2-(tributylstannyl)-1H-imidazole is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the compound of interest. For instance, the synthesis of N-methylated pyrazoles and imidazoles, as well as the introduction of tributylstannyl groups into heterocyclic compounds, is a common theme in these studies . The biological activity of various 1H-imidazole derivatives is also a topic of interest, indicating the potential pharmacological applications of such compounds .

Synthesis Analysis

The synthesis of related compounds involves sequential treatments with bases and electrophiles, or palladium-catalyzed coupling reactions . For example, the N-methylation of a tributylstannyl pyrazole was achieved by treatment with LDA and iodomethane, which could be analogous to methods used for synthesizing 1-Methyl-2-(tributylstannyl)-1H-imidazole . Additionally, the synthesis of a fluorinated anion-based ionic liquid demonstrates the versatility of imidazole derivatives in forming novel compounds for applications such as energy storage devices .

Molecular Structure Analysis

The crystal structure of a related compound, 2,4,5-tribromo-1-methyl-1H-imidazole, has been determined, providing insights into the molecular geometry and potential intermolecular interactions of brominated imidazole derivatives . This information can be extrapolated to understand the structural aspects of 1-Methyl-2-(tributylstannyl)-1H-imidazole, which may also exhibit interesting crystal packing and hydrogen bonding patterns.

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives is highlighted by their ability to undergo various reactions, such as iodination, benzoylation, and cross-coupling, to yield a diverse array of products . The introduction of substituents at specific positions on the imidazole ring can lead to significant changes in the compound's reactivity and biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Methyl-2-(tributylstannyl)-1H-imidazole are not detailed in the provided papers, the studies do mention properties of similar compounds. For instance, the electrical conductivity and electrochemical stability of imidazole-based ionic liquids are of particular interest for their application in energy storage devices . The biological activities of imidazole derivatives, such as their hormonal activity and inhibition of cyclooxygenase enzymes, are also noteworthy .

科学研究应用

钯催化偶联

“1-甲基-2-(三丁基锡基)-1H-咪唑”用于有机卤化物和有机锡化合物之间的钯催化偶联反应中。它与酰亚胺氯化物反应生成酮亚胺 (Kosugi 等,1986)。

铜的缓蚀

咪唑,包括“1-甲基-2-(三丁基锡基)-1H-咪唑”之类的衍生物,被评估其作为 NaCl 溶液中铜缓蚀剂的有效性。它们与 Cu(111) 的键合通过 DFT 计算表征 (Kovačević 等,2017)。

血管紧张素 II 受体的拮抗作用

该化合物作为一系列 N-苯基-1H-吡咯衍生物的一部分进行研究,这些衍生物充当 AT1 选择性血管紧张素 II 受体拮抗剂。这些衍生物用于高血压和心血管疾病的研究 (Bovy 等,1993)。

抗真菌特性

咪唑衍生物的抗真菌特性,包括 1-甲基-2-(三丁基锡基)-1H-咪唑,被探索用于对皮肤癣菌、酵母菌、其他真菌和革兰氏阳性菌的有效性 (Heeres & van Cutsem, 1981)。

类固醇恶唑、咪唑和三唑的合成

此化学物质用于合成类固醇恶唑、咪唑和三唑,用于生物学研究,突出了其在类固醇化学中的效用 (Ohta 等,1968)。

N-甲基-色烯并[2,3-d]吡唑-9-酮的合成

它参与 N-甲基-色烯并[2,3-d]吡唑-9-酮的合成,展示了其在新颖有机化合物开发中的应用 (Hanamoto 等,2008)。

光亲和配体研究

该化合物用于合成吡啶基咪唑细胞因子抑制剂,用于光亲和配体研究,表明其在生化研究中的相关性 (Garnes 等,1996)。

抗菌活性

其衍生物被合成并评估其抗菌活性,显示了其在药物应用中的潜力 (Punia 等,2021)。

燃料电池电解质

1-甲基咪唑衍生物用作与磷酸平衡的多苯并咪唑中的添加剂,该系统被证明是一种高温质子传导聚合物电解质,与能源和燃料电池技术领域相关 (Schechter & Savinell, 2002)。

重氮转移试剂

咪唑-1-磺酰叠氮化物盐酸盐(1-甲基-2-(三丁基锡基)-1H-咪唑的衍生物)用作重氮转移试剂,展示了其在有机合成中的应用 (Goddard-Borger & Stick, 2007)。

安全和危害

作用机制

Target of Action

It’s known that organotin compounds like this one are often used in stille coupling reactions .

Mode of Action

The compound interacts with its targets through a Stille coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds in organic synthesis .

Biochemical Pathways

The Stille coupling reaction, in which 1-Methyl-2-(tributylstannyl)-1H-imidazole participates, affects the synthesis of various organic compounds . The downstream effects of these reactions can lead to the formation of complex organic structures .

Result of Action

The molecular and cellular effects of 1-Methyl-2-(tributylstannyl)-1H-imidazole’s action are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including bithienylpyrrole derivatives and di(bisthienyl)-o-carborane (DBTC) .

Action Environment

The efficacy and stability of 1-Methyl-2-(tributylstannyl)-1H-imidazole can be influenced by various environmental factors. For instance, it’s known to be air and moisture sensitive . Additionally, it’s recommended to be stored at -20°C to maintain its stability .

属性

IUPAC Name |

tributyl-(1-methylimidazol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWFYOPKNSYTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376844 | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-(tributylstannyl)-1H-imidazole | |

CAS RN |

105494-69-7 | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105494-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-(tri-n-butylstannyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that 1-methyl-2-(tributylstannyl)-1H-imidazole is one of the few C-tributylstannyl imines that successfully participates in palladium-catalyzed coupling reactions. What makes this compound unique compared to other C-tributylstannyl imines?

A: While the research [] doesn't explicitly explain why certain C-tributylstannyl imines, including 1-methyl-2-(tributylstannyl)-1H-imidazole, are successful in these reactions while others are not, it suggests that the specific structure and electronic properties of the imine play a crucial role. Further investigation into the electronic and steric effects of the substituents on the imine ring, particularly comparing 1-methyl-2-(tributylstannyl)-1H-imidazole to those that did not react, could provide valuable insights. Factors such as ring strain, electron density at the reaction center, and coordination ability with the palladium catalyst could be influencing the reactivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

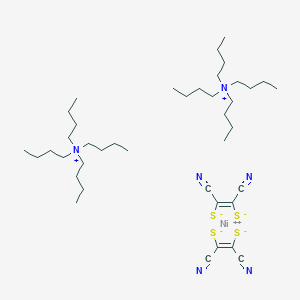

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)

![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)